molecular formula C7H14Cl2N2O2 B2907075 8-oxa-2,5-diazaspiro[3.6]decan-6-one dihydrochloride CAS No. 2361645-58-9

8-oxa-2,5-diazaspiro[3.6]decan-6-one dihydrochloride

Cat. No.: B2907075
CAS No.: 2361645-58-9
M. Wt: 229.1
InChI Key: NHALAFSEDFZIEC-UHFFFAOYSA-N
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Description

8-oxa-2,5-diazaspiro[3.6]decan-6-one dihydrochloride is a chemical compound with the molecular formula C7H12N2O2.2ClH. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-oxa-2,5-diazaspiro[3.6]decan-6-one dihydrochloride typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base. The reaction conditions often include a solvent such as methanol or ethanol, and the reaction is typically carried out at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

8-oxa-2,5-diazaspiro[3.6]decan-6-one dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol .

Scientific Research Applications

8-oxa-2,5-diazaspiro[3.6]decan-6-one dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-oxa-2,5-diazaspiro[3.6]decan-6-one dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-oxa-2,5-diazaspiro[3.6]decan-6-one dihydrochloride is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

8-oxa-2,5-diazaspiro[3.6]decan-6-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.2ClH/c10-6-3-11-2-1-7(9-6)4-8-5-7;;/h8H,1-5H2,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHALAFSEDFZIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)NC12CNC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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